Bienvenue dans la boutique en ligne BenchChem!

3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one

Medicinal Chemistry Drug Metabolism Pharmacokinetics

This 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one scaffold features a direct N-linkage between the 1,2,3-triazole and azetidine, eliminating rotational freedom. This rigid core minimizes entropic binding penalties, delivering crisper docking poses than flexible methylene analogs. The 1,2,3-triazole regioisomer exhibits a ~5.0 D dipole moment and bidentate H-bonding capacity at N2/N3, enabling engagement of arginine/asparagine-rich pockets not addressable by the isomeric 1,2,4-triazole variant. Combined with superior CYP450 metabolic stability, this scaffold is the definitive starting point for CB1 receptor antagonist lead optimization and PROTAC linker conjugation via CuAAC click chemistry. Do not substitute with regioisomeric or flexible methylene-linked analogs without experimental validation.

Molecular Formula C20H20N4O
Molecular Weight 332.407
CAS No. 2200402-81-7
Cat. No. B2553582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one
CAS2200402-81-7
Molecular FormulaC20H20N4O
Molecular Weight332.407
Structural Identifiers
SMILESC1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=N4
InChIInChI=1S/C20H20N4O/c25-20(23-14-18(15-23)24-12-11-21-22-24)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,18-19H,13-15H2
InChIKeyMKXVMGPNFOZXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Overview: 3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one (CAS 2200402-81-7) in Medicinal Chemistry & Chemical Biology


3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one (CAS 2200402-81-7) is a synthetic non-planar heterocyclic compound that integrates a strained four-membered azetidine ring, a highly polar 1,2,3-triazole pharmacophore, and a lipophilic 3,3-diphenylpropanone tail [1][2]. This structural architecture is characteristic of azetidine-amide derivatives investigated for cannabinoid-1 (CB1) receptor antagonism and other central nervous system targets [2]. The direct N-linkage between the 1,2,3-triazole and azetidine moieties distinguishes it from methylene-linked analogs and 1,2,4-triazole regioisomers, imparting unique conformational and electronic properties potentially relevant to target engagement and metabolic stability [1][3].

Why Generic Azetidine-Triazole Substitution Fails: Critical Isomer and Linker Differentiation for 3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one


Substituting 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one with a broadly similar azetidine-triazole hybrid risks undermining the intended pharmacological or chemical biology outcome, because the 1,2,3-triazole isomer exhibits fundamentally different hydrogen-bonding geometry, dipole moment (approximately 5.0 D versus roughly 3.0 D for the 1,2,4-regioisomer), and metabolic stability compared to the 1,2,4-triazole variant [1][2]. Moreover, the direct N-linkage between the triazole and azetidine rings eliminates the rotational freedom inherent in methylene-linked analogs, producing a more rigid conformational landscape that directly influences target binding entropy and selectivity [3]. These combined electronic, metabolic, and conformational differences mean that even structurally close analogs cannot be considered functionally interchangeable without experimental validation.

Quantitative Differentiation Evidence Guide: 3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one Versus Closest Analogs


Triazole Isomer Selection: 1,2,3-Triazole Exhibits Superior Metabolic Stability Over 1,2,4-Triazole Regioisomer

The 1,2,3-triazole regioisomer in the target compound is documented in medicinal chemistry literature to exhibit substantially greater resistance to oxidative and hydrolytic metabolism compared to the 1,2,4-triazole counterpart [1][2]. The 1,2,3-triazole ring, being a non-classical amide bioisostere, is not a substrate for CYP450-mediated N-oxidation, whereas 1,2,4-triazoles are susceptible to ring oxidation, leading to shorter in vitro half-lives [1]. In human liver microsome assays, representative 1,2,3-triazole-containing compounds demonstrate t1/2 values typically exceeding 60 minutes, while structurally analogous 1,2,4-triazole-containing compounds frequently display t1/2 values below 30 minutes [1][2]. This metabolic advantage directly translates to improved oral bioavailability and extended in vivo exposure [3].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Conformational Restriction: Direct Triazole-Azetidine Linkage Reduces Rotatable Bonds Compared to Methylene-Linked Analog

The target compound features a direct N-C bond between the azetidine ring and the 1,2,3-triazole, yielding zero rotatable bonds between these two heterocycles and producing a rigid, well-defined three-dimensional architecture [1][2]. In contrast, the closest methylene-linked analog—3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one—contains a CH2 spacer, introducing two additional rotatable bonds between the triazole and azetidine rings [1]. The conformational rigidity conferred by the direct linkage reduces the entropic penalty upon target binding and can enhance selectivity by restricting the number of accessible binding conformations [2][3]. Topological polar surface area (TPSA) also differs: the target compound's TPSA is approximately 54 Ų, compared to approximately 58 Ų for the methylene-linked analog, reflecting subtle differences in polarity that may influence blood-brain barrier penetrability [3].

Computational Chemistry Ligand Design Conformational Analysis

Dipole Moment and Hydrogen-Bonding Geometry Differentiate 1,2,3-Triazole from 1,2,4-Triazole Regioisomer in Target Recognition

The 1,2,3-triazole ring in the target compound possesses a dipole moment of approximately 5.0 D and can act as a potent hydrogen-bond acceptor (HBA) as well as a weak hydrogen-bond donor (HBD) via the C5-H, enabling unique interactions with protein backbone amides [1][2]. By comparison, the 1,2,4-triazole regioisomer exhibits a dipole moment of roughly 3.0 D and a different spatial orientation of nitrogen lone pairs, altering its pharmacophoric fingerprint [1]. The 1,2,3-triazole's N2 and N3 atoms can simultaneously engage in bidentate hydrogen-bonding with arginine or asparagine residues in receptor binding pockets, a geometry not accessible to the 1,2,4-triazole [2][3]. These electronic and geometric differences are critical for molecular recognition at targets such as cannabinoid and sigma receptors, where subtle alterations in hydrogen-bonding patterns can shift selectivity by orders of magnitude [3].

Molecular Recognition Bioisosterism Pharmacophore Modeling

Click-Chemistry Synthetic Accessibility and Functionalization Potential: The 1,2,3-Triazole Enables Bioorthogonal Ligation Strategies

The 1,2,3-triazole ring in the target compound is the direct product of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click reaction that proceeds with near-quantitative yield, exceptional regioselectivity, and compatibility with aqueous and biological milieus [1][2]. This structural feature enables the compound to serve as a modular scaffold for further functionalization via strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions, provided suitable orthogonal handles are introduced [2]. In contrast, the 1,2,4-triazole regioisomer is typically prepared via thermal cycloaddition or condensation methods that offer lower regioselectivity and narrower functional group tolerance, limiting its applicability in bioorthogonal probe design [1][3]. The quantitative advantage of CuAAC is reflected in typical isolated yields exceeding 90% for 1,2,3-triazole formation, versus 50-70% for the corresponding 1,2,4-triazole under analogous conditions [1].

Click Chemistry Bioconjugation Chemical Biology

Optimal Research and Industrial Application Scenarios for 3,3-Diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one


Scaffold for CB1 Receptor Antagonist Lead Optimization in Metabolic Disease Research

The 1,2,3-triazole-azetidine-diphenyl scaffold aligns with the pharmacophoric requirements for cannabinoid-1 (CB1) receptor antagonists, a class investigated for obesity, diabetes, and metabolic syndrome [1]. The metabolic stability advantage of the 1,2,3-triazole over the 1,2,4-triazole regioisomer (Section 3, Evidence Item 1) makes this compound a superior starting point for lead optimization programs aiming for oral bioavailability. Researchers seeking a CB1 antagonist with reduced susceptibility to CYP450-mediated oxidation and improved in vivo exposure should prioritize this 1,2,3-triazole isomer over the 1,2,4-triazole alternative [1][2].

Rigid Chemical Probe for Structure-Activity Relationship (SAR) Studies Targeting Conformational Effects

The zero rotatable bonds between the triazole and azetidine rings (Section 3, Evidence Item 2) provide an ideal platform for SAR studies investigating the role of conformational rigidity in target binding. Compared to the more flexible methylene-linked analog, this compound minimizes entropic penalty upon binding, enabling clearer interpretation of enthalpic contributions to affinity. Computational chemists and structural biologists can utilize this rigid scaffold to generate well-defined docking poses and pharmacophore models with reduced conformational noise [2][3].

Click-Chemistry-Compatible Building Block for Bioorthogonal Probe and PROTAC Design

The presence of a 1,2,3-triazole ring directly connected to an azetidine amide renders this compound a versatile intermediate for click-chemistry-based bioconjugation strategies (Section 3, Evidence Item 4). The high-yielding CuAAC synthesis and broad functional group tolerance facilitate modular diversification, enabling attachment of fluorophores, affinity tags, or E3 ligase ligands for targeted protein degradation (PROTAC) applications. The superior reactivity profile of the 1,2,3-triazole, quantitatively demonstrated by >90% typical cycloaddition yields, offers a tangible procurement advantage over the 1,2,4-triazole isomer for laboratories engaged in chemical biology and probe development [3].

Pharmacophore Element for Structure-Based Drug Design Exploiting Unique Hydrogen-Bonding Geometry

The dipole moment of approximately 5.0 D and the capacity for bidentate hydrogen-bonding via the N2 and N3 atoms of the 1,2,3-triazole (Section 3, Evidence Item 3) distinguish this compound as a pharmacophore element capable of engaging protein targets in a manner inaccessible to the 1,2,4-triazole regioisomer. Medicinal chemists designing inhibitors for targets with arginine-rich or asparagine-containing binding pockets can exploit this geometry to achieve target selectivity not attainable with the 1,2,4-triazole analog. The quantitative differences in dipole moment and hydrogen-bonding capacity justify the procurement of this specific isomer for structure-based drug design campaigns [2][3].

Quote Request

Request a Quote for 3,3-diphenyl-1-[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.